molecular formula C16H12ClFN2O B2590170 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 339013-91-1

4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2590170
CAS No.: 339013-91-1
M. Wt: 302.73
InChI Key: MNDSKOJTWZZCRE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-chlorobenzohydrazide with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine, followed by cyclization under acidic conditions to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
  • 4-(4-fluorophenyl)-6-(2-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
  • 4-(4-bromophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to the specific combination of chlorophenyl and fluorophenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O/c17-11-7-5-10(6-8-11)13-9-15(19-20-16(13)21)12-3-1-2-4-14(12)18/h1-8,13H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSKOJTWZZCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=CC=C2F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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